molecular formula C10H18N2O3 B173802 Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate CAS No. 179686-38-5

Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate

Cat. No. B173802
M. Wt: 214.26 g/mol
InChI Key: ITRUBUQWGNAYGG-UHFFFAOYSA-N
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Patent
US07101871B2

Procedure details

To a solution of methyl N-(3-aminopropyl)-N-(tert-butoxycarbonyl)glycinate (10.2 g) in tetrahydrofuran (THF)/methanol (2/1, 300 mL) was added 1M aqueous lithium hydroxide solution (60 mL). The resultant mixture was stirred at room temperature overnight. An additional 20 mL of 1M aqueous lithium hydroxide solution was added and the mixture was stirred for 6 h. Solvent was removed under reduced pressure, and the residue was dissolved in 50 mL of methanol and 200 mL of toluene and concentrated in vacuo. To the residue in dichloromethane (300 mL) was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 9.6 g) and 1-hydroxybenzotriazole (HOBT, 6.8 g). The mixture was stirred at room temperature for three days, then treated with saturated aqueous ammonium chloride solution and extracted with three portions of ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate and concentrated. The residue was purified by chromatography (silica gel, 4 to 5% methanol/aqueous ammonium hydroxide (10:1) in dichloromethane) to yield the title compound. LS/MS 215.0 (M+1).
Name
methyl N-(3-aminopropyl)-N-(tert-butoxycarbonyl)glycinate
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][N:5]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6][C:7](OC)=[O:8].[OH-].[Li+]>O1CCCC1>[O:8]=[C:7]1[NH:1][CH2:2][CH2:3][CH2:4][N:5]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6]1 |f:1.2|

Inputs

Step One
Name
methyl N-(3-aminopropyl)-N-(tert-butoxycarbonyl)glycinate
Quantity
10.2 g
Type
reactant
Smiles
NCCCN(CC(=O)OC)C(=O)OC(C)(C)C
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 mL of methanol
CONCENTRATION
Type
CONCENTRATION
Details
200 mL of toluene and concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue in dichloromethane (300 mL) was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 9.6 g) and 1-hydroxybenzotriazole (HOBT, 6.8 g)
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for three days
Duration
3 d
ADDITION
Type
ADDITION
Details
treated with saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel, 4 to 5% methanol/aqueous ammonium hydroxide (10:1) in dichloromethane)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O=C1CN(CCCN1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.